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Compound of Interest

Compound Name: Tert-butyl 2-(piperazin-1-yl)acetate

Cat. No.: B181056 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
tert-Butyl 2-(piperazin-1-yl)acetate, registered under CAS number 112257-22-4, is a

bifunctional organic compound widely utilized as a synthetic intermediate and building block in

medicinal chemistry.[1] Its structure incorporates a piperazine ring, a secondary amine, and a

protected carboxylic acid (tert-butyl ester), making it a versatile component for the synthesis of

more complex molecules. Notably, this compound has gained prominence as a linker in the

development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality

designed to induce the degradation of specific target proteins.[2][3][4] This guide provides a

comprehensive overview of the available chemical data, synthetic considerations, and

applications of tert-butyl 2-(piperazin-1-yl)acetate.

Chemical and Physical Properties
The physicochemical properties of tert-butyl 2-(piperazin-1-yl)acetate are summarized in the

table below. These properties are critical for its handling, storage, and application in chemical

synthesis.
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Property Value Source(s)

CAS Number 112257-22-4 [5]

Molecular Formula C₁₀H₂₀N₂O₂ [5][6]

Molecular Weight 200.28 g/mol [5][6]

IUPAC Name
tert-butyl 2-(piperazin-1-

yl)acetate

Synonyms

tert-butyl 1-piperazinylacetate,

1-Piperazineacetic acid, 1,1-

dimethylethyl ester

[5][6]

Physical Form Colorless to light yellow liquid [5][6]

Boiling Point 275.4 ± 25.0 °C (Predicted) [1][6]

Density 0.998 ± 0.06 g/cm³ (Predicted) [1][6]

pKa 8.94 ± 0.10 (Predicted) [6]

Storage Conditions
Refrigerator (2-8 °C), under

inert gas (Nitrogen or Argon)
[5][6]

Synthesis and Experimental Protocols
While tert-butyl 2-(piperazin-1-yl)acetate is commercially available from numerous suppliers,

a detailed, peer-reviewed experimental protocol for its specific synthesis is not readily available

in the public domain. However, its synthesis can be approached through established methods

for the mono-N-alkylation of piperazine. A general, representative protocol is described below.

General Synthetic Approach: N-Alkylation of Piperazine

The synthesis involves the reaction of piperazine with a suitable electrophile, such as tert-butyl

bromoacetate, in the presence of a base to neutralize the hydrobromic acid formed during the

reaction. The use of a large excess of piperazine can favor mono-alkylation over di-alkylation.

Illustrative Experimental Protocol:
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Materials: Piperazine, tert-butyl bromoacetate, a suitable solvent (e.g., acetonitrile,

dichloromethane), and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

Procedure:

Dissolve a significant molar excess of piperazine in the chosen solvent in a round-bottom

flask equipped with a magnetic stirrer.

Cool the solution in an ice bath.

Slowly add a solution of tert-butyl bromoacetate (1 equivalent) in the same solvent to the

piperazine solution.

Add the base (e.g., DIPEA, 1.1 equivalents) to the reaction mixture.

Allow the reaction to warm to room temperature and stir for several hours to overnight.

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer

Chromatography - TLC or Liquid Chromatography-Mass Spectrometry - LC-MS).

Upon completion, the reaction mixture is typically worked up by washing with water and

brine to remove the excess piperazine and salts.

The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the

solvent is removed under reduced pressure.

The crude product can be purified by column chromatography on silica gel to yield pure

tert-butyl 2-(piperazin-1-yl)acetate.

Applications in Drug Discovery: A Bifunctional
Linker for PROTACs
The primary application of tert-butyl 2-(piperazin-1-yl)acetate in contemporary drug discovery

is as a bifunctional linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional

molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an

E3 ubiquitin ligase.[4]
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The structure of tert-butyl 2-(piperazin-1-yl)acetate is well-suited for this purpose:

The secondary amine on the piperazine ring provides a nucleophilic site for covalent

attachment to a warhead (the ligand that binds to the POI) or to the E3 ligase ligand.

The tert-butyl ester is a protecting group for a carboxylic acid. This ester can be hydrolyzed

to reveal a carboxylic acid, which can then be coupled to the other component of the

PROTAC (either the E3 ligase ligand or the warhead) via an amide bond formation.

The piperazine moiety itself can also impart favorable physicochemical properties to the

resulting PROTAC, such as improved solubility and rigidity.[3]

Below is a conceptual workflow illustrating the role of tert-butyl 2-(piperazin-1-yl)acetate in

the synthesis of a PROTAC.

Starting Materials

Synthetic Steps
Final Product

tert-Butyl 2-(piperazin-1-yl)acetate
(Linker Precursor)

Step 1:
Couple Warhead to Linker

Warhead-X
(Binds to POI)

E3 Ligase Ligand-Y

Step 3:
Couple E3 Ligase Ligand

Step 2:
Deprotect Linker (Hydrolysis)

Intermediate 1 Intermediate 2
PROTAC

(Warhead-Linker-E3 Ligase Ligand)

Click to download full resolution via product page

Conceptual workflow for PROTAC synthesis.

Biological Activity and Signaling Pathways
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As a synthetic intermediate, tert-butyl 2-(piperazin-1-yl)acetate is not designed to have

intrinsic biological activity. There is no publicly available data to suggest that it directly

modulates any specific signaling pathways or has a pharmacological effect on its own. Its

function is to be a structural component of a larger, biologically active molecule. The biological

activity and the signaling pathways affected by a molecule containing this linker are determined

by the warhead and the E3 ligase ligand that are incorporated into the final PROTAC structure.

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram

below.

Ternary Complex Formation

Protein of Interest (POI)

PROTAC
(Warhead-Linker-E3 Ligand) 26S Proteasome

Recognition & Degradation

E3 Ubiquitin Ligase

Ubiquitination Ubiquitin

Degradation of POI

Click to download full resolution via product page

General mechanism of action for a PROTAC.

Spectroscopic Data
Detailed, publicly available spectroscopic data such as ¹H-NMR, ¹³C-NMR, IR, and Mass

Spectrometry for tert-butyl 2-(piperazin-1-yl)acetate are limited. While many commercial

suppliers possess this data and can provide it upon request with a purchase, it is not typically

published in peer-reviewed literature for such a common building block. Researchers are

advised to obtain a Certificate of Analysis (CoA) from their supplier, which will contain this

characterization data.
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Safety and Handling
tert-Butyl 2-(piperazin-1-yl)acetate is classified as a warning-level hazard.[5] The following

hazard statements apply:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this chemical. This

includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a

lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety

information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
tert-Butyl 2-(piperazin-1-yl)acetate is a valuable and versatile chemical building block with

significant applications in modern drug discovery, particularly as a linker in the synthesis of

PROTACs. While it does not possess intrinsic biological activity, its bifunctional nature allows

for the efficient construction of complex molecules designed to modulate biological systems. A

thorough understanding of its chemical properties and synthetic utility is essential for

researchers and scientists working in the field of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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